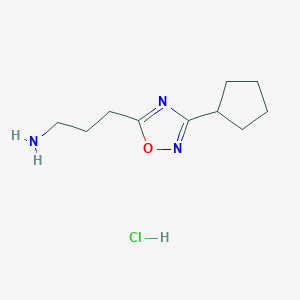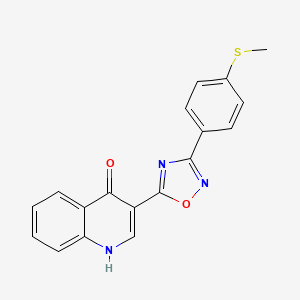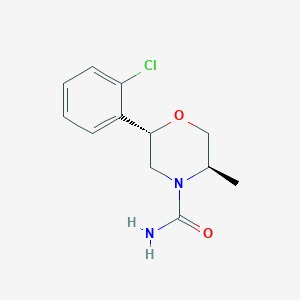
(2S,5R)-2-(2-Clorofenil)-5-metilmorfolina-4-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
I found a reference that might contain information about the synthesis of this compound, but the details are not directly available.Molecular Structure Analysis
Again, the same reference might contain information about the molecular structure, but the details are not directly available.Mecanismo De Acción
Tropisetron works by blocking the 5-HT3 receptors in the central and peripheral nervous systems. This prevents the release of serotonin, which is responsible for causing nausea and vomiting. Tropisetron also has anti-inflammatory and analgesic properties, which contribute to its effectiveness in the treatment of migraine headaches and fibromyalgia.
Biochemical and Physiological Effects:
Tropisetron has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of pro-inflammatory cytokines, such as TNF-alpha and IL-6. Tropisetron also has analgesic properties, which are believed to be due to its ability to modulate the release of neurotransmitters such as substance P and glutamate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tropisetron is a useful tool in scientific research due to its selective 5-HT3 receptor antagonism. However, it has some limitations. Tropisetron has a short half-life, which can make it difficult to use in long-term experiments. It also has poor solubility in water, which can make it difficult to administer in certain experimental conditions.
Direcciones Futuras
There are several future directions for the use of Tropisetron in scientific research. One area of interest is in the treatment of inflammatory bowel disease. Tropisetron has been shown to have anti-inflammatory properties, and may be useful in the treatment of this condition. Another area of interest is in the treatment of chronic pain conditions, such as neuropathic pain. Tropisetron's analgesic properties make it a potential candidate for the development of new treatments for these conditions. Finally, Tropisetron's ability to modulate the release of neurotransmitters may make it a useful tool in the study of the neural mechanisms underlying behavior and cognition.
Conclusion:
In conclusion, Tropisetron is a useful tool in scientific research due to its selective 5-HT3 receptor antagonism. It is used in the treatment of chemotherapy-induced nausea and vomiting, and has also been shown to have anti-inflammatory and analgesic properties. Tropisetron has several advantages and limitations for use in lab experiments, and there are several future directions for its use in scientific research.
Métodos De Síntesis
The synthesis of Tropisetron involves the reaction of 2-chlorobenzonitrile with 2-methyl-2-oxazoline to form 2-chlorophenyl-2-methyl-2-oxazoline. This intermediate is then reacted with morpholine in the presence of a base to form Tropisetron.
Aplicaciones Científicas De Investigación
- EN300-7536310 ha mostrado ser prometedor como agente anticancerígeno. Los investigadores han investigado su capacidad para inhibir líneas celulares cancerosas específicas, particularmente aquellas resistentes a la quimioterapia convencional. Los estudios mecanísticos sugieren que interfiere con la progresión del ciclo celular e induce la apoptosis en las células cancerosas. Se necesita una mayor exploración para optimizar su eficacia y perfil de seguridad .
- La estructura única del compuesto lo convierte en un candidato para intervenciones neuroprotectoras. Los estudios han explorado su potencial para mitigar el estrés oxidativo, reducir la neuroinflamación y promover la supervivencia neuronal. Los investigadores están particularmente interesados en su aplicación para afecciones neurodegenerativas como la enfermedad de Alzheimer y la enfermedad de Parkinson .
- EN300-7536310 exhibe efectos analgésicos en modelos preclínicos. Interactúa con receptores específicos en el sistema nervioso central, modulando la percepción del dolor. Los investigadores están investigando su potencial como alternativa al manejo del dolor basado en opioides, con el objetivo de mejorar la seguridad y la eficacia .
- La inflamación juega un papel crucial en varias enfermedades. EN300-7536310 ha demostrado propiedades antiinflamatorias al inhibir las principales vías inflamatorias. Los investigadores están explorando su uso en afecciones como la artritis reumatoide, la enfermedad inflamatoria intestinal y el asma .
- El impacto de EN300-7536310 en la salud cardiovascular es un área de interés. Puede influir en la regulación de la presión arterial, el tono vascular y la función endotelial. Los investigadores están investigando su potencial como vasodilatador y agente cardioprotector .
- Más allá de sus aplicaciones terapéuticas, EN300-7536310 sirve como una herramienta valiosa en la biología química y la química medicinal. Los científicos lo utilizan para sondear vías biológicas específicas, validar objetivos farmacológicos y diseñar nuevos análogos con propiedades mejoradas .
Potencial Anticancerígeno
Neuroprotección y Enfermedades Neurodegenerativas
Propiedades Analgésicas
Actividad Antiinflamatoria
Aplicaciones Cardiovasculares
Biología Química y Química Medicinal
Propiedades
IUPAC Name |
(2S,5R)-2-(2-chlorophenyl)-5-methylmorpholine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2/c1-8-7-17-11(6-15(8)12(14)16)9-4-2-3-5-10(9)13/h2-5,8,11H,6-7H2,1H3,(H2,14,16)/t8-,11-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRFOEMJAIXPPCF-LDYMZIIASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC(CN1C(=O)N)C2=CC=CC=C2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CO[C@H](CN1C(=O)N)C2=CC=CC=C2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-methoxyphenyl)-2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2403284.png)
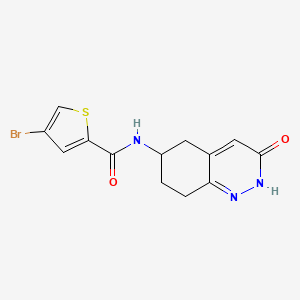
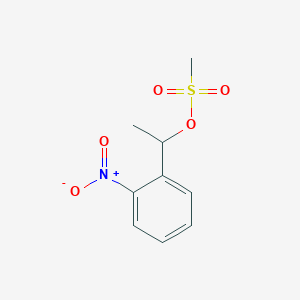
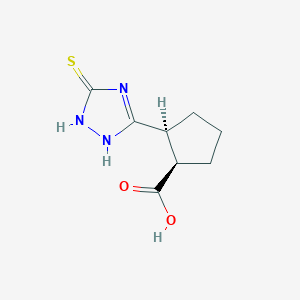
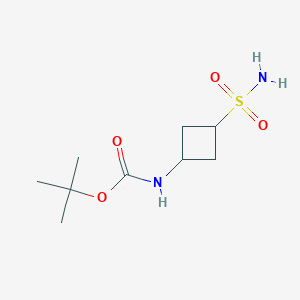
![4-Amino-6-methyl-3-phenethylamino-4H-[1,2,4]triazin-5-one](/img/structure/B2403290.png)
![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)pyrazine-2-carboxamide](/img/structure/B2403291.png)

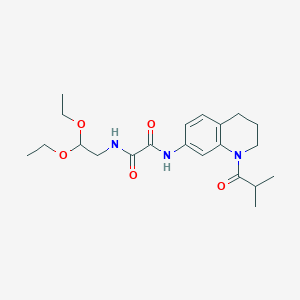
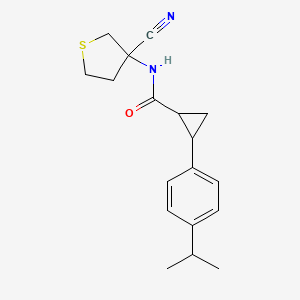
![2,5-dimethyl-N'-[(E)-2-(4-methylphenyl)ethenyl]sulfonylfuran-3-carbohydrazide](/img/structure/B2403301.png)
